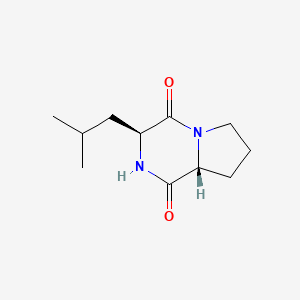

Cyclo(L-Leu-D-Pro)

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H18N2O2 |

|---|---|

Peso molecular |

210.27 g/mol |

Nombre IUPAC |

(3S,8aR)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |

InChI |

InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)/t8-,9+/m0/s1 |

Clave InChI |

SZJNCZMRZAUNQT-DTWKUNHWSA-N |

SMILES isomérico |

CC(C)C[C@H]1C(=O)N2CCC[C@@H]2C(=O)N1 |

SMILES canónico |

CC(C)CC1C(=O)N2CCCC2C(=O)N1 |

Origen del producto |

United States |

Foundational & Exploratory

The Biological Origin and Significance of Cyclo(L-Leu-D-Pro): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-Leu-D-Pro) is a naturally occurring cyclic dipeptide, a member of the 2,5-diketopiperazine (DKP) class of molecules. While its stereoisomer, Cyclo(L-Leu-L-Pro), is more commonly reported, Cyclo(L-Leu-D-Pro) has been identified from both fungal and bacterial sources, indicating a conserved biological role. This technical guide provides a comprehensive overview of the biological origin, proposed biosynthesis, and known biological activities of Cyclo(L-Leu-D-Pro). Detailed experimental protocols for isolation and characterization, where available, are presented, alongside quantitative data on its biological effects. This document aims to serve as a foundational resource for researchers interested in the therapeutic and biotechnological potential of this specific stereoisomer.

Biological Sources of Cyclo(L-Leu-D-Pro)

Cyclo(L-Leu-D-Pro) has been isolated from diverse microbial sources, highlighting its production across different kingdoms of life. The primary documented origins are:

-

Fungal Origin: The fungus Phellinus igniarius has been identified as a producer of Cyclo(L-Leu-D-Pro). In a study on the chemical constituents of its cultures, Cyclo(L-Leu-D-Pro) was isolated along with its L-L stereoisomer and other bioactive compounds.[1]

-

Bacterial Origin: The bacterium Bacillus cereus subsp. thuringiensis , associated with an entomopathogenic nematode, has been shown to produce Cyclo(L-Pro-D-Leu), which is structurally identical to Cyclo(L-Leu-D-Pro).[2] This discovery points to its potential role in microbial symbioses and defense mechanisms.

Proposed Biosynthesis Pathway

The biosynthesis of diketopiperazines, including those containing D-amino acids, is primarily attributed to nonribosomal peptide synthetases (NRPSs).[3][4] These large, modular enzymes assemble peptides from amino acid precursors without the direct involvement of ribosomes. The incorporation of a D-proline residue in Cyclo(L-Leu-D-Pro) is likely facilitated by an epimerization (E) domain within the NRPS machinery.[3][4][5][6]

The proposed biosynthetic pathway for Cyclo(L-Leu-D-Pro) via an NRPS is as follows:

-

Adenylation (A) Domain: The A-domain of the first NRPS module recognizes and activates L-leucine by adenylation using ATP. The activated L-leucine is then transferred to the adjacent thiolation (T) or peptidyl carrier protein (PCP) domain.

-

Adenylation (A) Domain: The A-domain of the second NRPS module activates L-proline, which is subsequently loaded onto its corresponding PCP domain.

-

Epimerization (E) Domain: An E-domain associated with the proline-incorporating module catalyzes the conversion of the tethered L-proline to D-proline.[3][5]

-

Condensation (C) Domain: The C-domain catalyzes the formation of a peptide bond between the L-leucine from the first module and the newly formed D-proline on the second module, resulting in a dipeptidyl-S-PCP intermediate.

-

Thioesterase (TE) Domain: The final TE domain catalyzes the cyclization and release of the dipeptide, forming Cyclo(L-Leu-D-Pro).

Below is a graphical representation of the proposed biosynthetic logic.

Caption: Proposed biosynthetic pathway for Cyclo(L-Leu-D-Pro) mediated by a di-modular Nonribosomal Peptide Synthetase (NRPS).

Quantitative Data on Biological Activity

| Biological Activity | Test Organism/System | Effective Concentration | Reference |

| Antifungal Activity | Aspergillus flavus MTCC 277 | MIC: 8 µg/mL | [2] |

| Antifungal Activity | Aspergillus niger MTCC 282 | - | [2] |

| Neuroprotective Activity | MPP+ induced PC12-syn cell damage | - | [1] |

| Hepatoprotective Activity | DL-galactosamine-induced toxicity in WB-F344 cells | - | [1] |

| Aflatoxin Inhibition | Aspergillus parasiticus | Weaker than Cyclo(L-Leu-L-Pro) | [7] |

Experimental Protocols

Isolation and Purification of Cyclo(L-Pro-D-Leu) from Bacillus cereus subsp. thuringiensis

The following protocol is a summary of the methodology described for the isolation of Cyclo(L-Pro-D-Leu).[2]

-

Fermentation: Cultivate Bacillus cereus subsp. thuringiensis in an appropriate broth medium.

-

Extraction: After incubation, centrifuge the culture to remove bacterial cells. Extract the cell-free supernatant with an equal volume of ethyl acetate. Concentrate the organic layer in vacuo.

-

Silica (B1680970) Gel Column Chromatography: Fractionate the crude extract using silica gel column chromatography with a suitable solvent gradient (e.g., chloroform-methanol).

-

Thin Layer Chromatography (TLC): Monitor the fractions by TLC and pool those with similar profiles and biological activity.

-

High-Performance Liquid Chromatography (HPLC): Further purify the active fractions by reversed-phase HPLC to obtain the pure compound.

-

Structure Elucidation: Confirm the structure of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC), High-Resolution Mass Spectrometry (HRMS), and Marfey's method for stereochemical analysis.

Below is a workflow diagram for the isolation process.

Caption: General workflow for the isolation and purification of Cyclo(L-Pro-D-Leu) from bacterial culture.

Signaling Pathways and Biological Roles

The specific signaling pathways modulated by Cyclo(L-Leu-D-Pro) are not yet well-elucidated. However, based on the known biological activities of diketopiperazines, several potential roles can be inferred:

-

Antimicrobial Defense: The antifungal activity against pathogenic fungi like Aspergillus species suggests a role in microbial competition and defense.[2] The inhibition of mycelial growth and mycotoxin production is of significant interest for food preservation and agriculture.[2]

-

Neuroprotection and Hepatoprotection: The observed neuroprotective and hepatoprotective activities in cell-based assays indicate potential interactions with cellular stress response pathways in mammalian cells.[1] Further research is needed to identify the specific molecular targets.

-

Quorum Sensing: Many DKPs are involved in bacterial quorum sensing, a form of cell-to-cell communication. While not yet demonstrated for Cyclo(L-Leu-D-Pro), it is a plausible area of investigation.

Conclusion and Future Directions

Cyclo(L-Leu-D-Pro) is a naturally occurring diketopiperazine with confirmed origins in both fungi and bacteria. Its biosynthesis is likely mediated by NRPSs featuring an epimerization domain. The demonstrated antifungal, neuroprotective, and hepatoprotective activities underscore its potential as a lead compound for drug discovery and as a biopreservatives.

Future research should focus on:

-

Elucidating the complete biosynthetic gene cluster responsible for Cyclo(L-Leu-D-Pro) production in Phellinus igniarius and Bacillus cereus.

-

Optimizing fermentation conditions to enhance the production yield of this specific stereoisomer.

-

Conducting detailed mechanistic studies to identify the molecular targets and signaling pathways underlying its biological activities.

-

Synthesizing and evaluating analogs of Cyclo(L-Leu-D-Pro) to explore structure-activity relationships and improve therapeutic potential.

This in-depth guide provides a solid foundation for researchers to delve into the fascinating biology and chemistry of Cyclo(L-Leu-D-Pro).

References

- 1. [Studies on constituents of cultures of fungus Phellinus igniarius]. | Semantic Scholar [semanticscholar.org]

- 2. Purification of an antifungal compound, cyclo(l-Pro-d-Leu) for cereals produced by Bacillus cereus subsp. thuringiensis associated with entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic Probes for the Epimerization Domain of Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Biology of Non-Ribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

Unveiling the Microbial Origins of Cyclo(L-Leu-D-Pro) and Related Cyclic Dipeptides: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the natural sources of cyclic dipeptides (CDPs), with a particular focus on Cyclo(L-Leu-D-Pro). Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific findings on the microbial origins, quantitative analysis, isolation protocols, and biological activities of these promising bioactive compounds.

Executive Summary

Cyclic dipeptides represent a diverse class of naturally occurring compounds with a wide range of biological activities, including antimicrobial, antiviral, and quorum sensing inhibitory effects. Cyclo(L-Leu-D-Pro) and its stereoisomers are predominantly biosynthesized by a variety of microorganisms, including bacteria and fungi. This guide details the microbial sources of these compounds, presents quantitative data on their biological efficacy, outlines comprehensive experimental protocols for their isolation and characterization, and illustrates key signaling pathways they modulate. The information compiled herein aims to serve as a foundational resource for the discovery and development of novel therapeutic agents derived from these natural scaffolds.

Natural Sources of Cyclo(L-Leu-D-Pro) and its Isomers

Cyclo(L-Leu-D-Pro) and its related isomers are primarily metabolites of microbial origin, found in both terrestrial and marine environments. Bacteria are a prolific source, with numerous genera known to produce these compounds. Fungi, particularly those in symbiotic or endophytic relationships, are also significant producers. Additionally, these cyclic dipeptides have been identified in fermented food products as a result of microbial activity.

Table 1: Microbial Sources of Cyclo(Leu-Pro) Isomers

| Isomer | Microbial Source | Environment | Reference |

| Cyclo(L-Leu-L-Pro) | Pseudomonas sesami BC42 | Rhizosphere | [1] |

| Achromobacter xylosoxidans | Opportunistic Pathogen | [2] | |

| Lactobacillus plantarum | Fermented Foods | [3] | |

| Streptomyces misionensis V16R3Y1 | Soil | [4] | |

| Cyclo(D-Leu-D-Pro) | Pseudomonas sesami BC42 | Rhizosphere | [1] |

| Cyclo(D-Leu-L-Pro) | Pseudomonas sesami BC42 | Rhizosphere | [1] |

| Cyclo(L-Pro-D-Leu) | Bacillus cereus subsp. thuringiensis | Entomopathogenic Nematode Associate | [5] |

Quantitative Bioactivity Data

The biological activity of Cyclo(L-Leu-D-Pro) and its isomers has been quantified against various microbial targets. The following tables summarize key findings from the literature, providing a comparative overview of their potency.

Table 2: Antifungal Activity of Cyclo(Leu-Pro) Isomers

| Isomer | Target Fungus | Bioassay | Result | Reference |

| Cyclo(L-Leu-L-Pro) | Aspergillus parasiticus | Aflatoxin Inhibition | IC50: 0.20 mg/mL | [2][6] |

| Cyclo(D-Leu-D-Pro) | Aspergillus parasiticus | Aflatoxin Inhibition | IC50: 0.13 mg/mL | [6] |

| Cyclo(L-Leu-L-Pro) | Colletotrichum orbiculare | Conidial Germination Inhibition | Significant inhibition at 100 µg/mL | [1] |

| Cyclo(D-Leu-D-Pro) | Colletotrichum orbiculare | Conidial Germination Inhibition | Significant inhibition at 100 µg/mL | [1] |

| Cyclo(L-Pro-D-Leu) | Aspergillus flavus MTCC 277 | Minimum Inhibitory Concentration (MIC) | 8 µg/mL | [5] |

Table 3: Antibacterial Activity of Related Cyclic Dipeptides

| Cyclic Dipeptide | Target Bacteria | Bioassay | Result | Reference |

| Cyclo(L-Pro-L-Tyr) & Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | Minimum Inhibitory Concentration (MIC) | 31.25 µg/mL | [1] |

| Cyclo(L-Pro-L-Tyr) & Cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum | Minimum Inhibitory Concentration (MIC) | 31.25 µg/mL | [1] |

Table 4: Concentration of Cyclo(Leu-Pro) in Fermented Products

| Product | Variety | Concentration Range (mg/L) | Reference |

| Wine | Cabernet, Malagousia, Agiorgitiko, etc. | 0.1 - 1 |

Experimental Protocols

The isolation and purification of Cyclo(L-Leu-D-Pro) from microbial sources typically involve a multi-step process combining extraction and chromatographic techniques. The following is a generalized workflow based on methodologies reported in the scientific literature.

General Workflow for Isolation and Purification

Detailed Methodologies

1. Microbial Culture and Extraction:

-

Culture: The producing microorganism (e.g., Bacillus cereus) is cultured in a suitable broth medium (e.g., Tryptic Soy Broth) under optimal conditions (e.g., 30°C for 72 hours with shaking).

-

Extraction: The culture broth is centrifuged to remove cells. The resulting supernatant is then extracted with an equal volume of ethyl acetate (B1210297). The organic phase is collected and concentrated using a rotary evaporator to yield a crude extract.[5]

2. Chromatographic Purification:

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and tested for bioactivity.

-

Thin-Layer Chromatography (TLC): Active fractions from the silica gel column are further analyzed by TLC to assess purity and guide further purification steps.

-

High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column with a suitable mobile phase, often a gradient of water and acetonitrile (B52724) or methanol.[5]

3. Structure Elucidation:

-

The purified compound's structure is determined using spectroscopic methods.

-

NMR Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework. 2D NMR techniques like COSY and HMBC are employed to establish connectivity within the molecule.

-

Mass Spectrometry: HRMS is used to determine the exact mass and elemental composition of the molecule.

-

Stereochemistry: The absolute configuration of the amino acid residues can be determined by methods such as Marfey's method after acid hydrolysis of the cyclic dipeptide.[5]

Signaling Pathways Modulated by Cyclo(L-Leu-D-Pro) and Analogs

Cyclic dipeptides, including Cyclo(L-Leu-D-Pro), have been shown to interfere with key microbial signaling pathways, notably those involved in virulence and fungal pathogenesis.

Inhibition of Fungal MAPK Signaling Pathway

Extracts of Pseudomonas sesami BC42 containing cyclo(Leu-Pro) isomers have been reported to affect the mitogen-activated protein kinase (MAPK) signaling pathway in the fungus Colletotrichum orbiculare.[1] This pathway is crucial for fungal development and pathogenicity.

Quorum Sensing Inhibition

Cyclic dipeptides are known to act as quorum sensing (QS) inhibitors. QS is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density. By interfering with QS, these compounds can disrupt virulence factor production and biofilm formation.[7] For instance, cyclo(L-Pro-L-Phe) has been shown to modulate the expression of genes involved in the pathogenicity of Vibrio species.[8]

Conclusion

This technical guide highlights the significant potential of Cyclo(L-Leu-D-Pro) and related cyclic dipeptides as a rich source for the development of novel therapeutic agents. Their widespread availability from microbial sources, coupled with their potent and diverse biological activities, makes them attractive candidates for further research and development. The methodologies and data presented here provide a solid foundation for scientists and researchers to advance the exploration of these fascinating natural products.

References

- 1. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Purification of an antifungal compound, cyclo(l-Pro-d-Leu) for cereals produced by Bacillus cereus subsp. thuringiensis associated with entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Cyclo(L-Leu-D-Pro) in Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Cyclo(L-Leu-D-Pro), a cyclic dipeptide with significant biological activities. The document delves into the enzymatic machinery responsible for its synthesis, offers detailed experimental protocols for its study, and presents quantitative data where available. This guide is intended for researchers and professionals in the fields of microbiology, biochemistry, and drug development who are interested in the discovery, characterization, and engineering of novel bioactive compounds.

Introduction to Cyclo(L-Leu-D-Pro) and its Significance

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of natural products found in a wide range of organisms, including bacteria, fungi, and higher eukaryotes.[1] These molecules exhibit a diverse array of biological activities, including antimicrobial, antiviral, antitumor, and quorum sensing modulatory effects.[1][2] Cyclo(L-Leu-D-Pro) is a specific stereoisomer of the cyclic dipeptide formed from L-leucine and proline. The presence of the D-proline residue is particularly noteworthy, as D-amino acids are less common in nature and often confer unique biological properties and resistance to proteolysis.[3] The specific biological activities of Cyclo(L-Leu-D-Pro) are an active area of research, with potential applications in therapeutics and biotechnology.

The Biosynthetic Machinery: Non-Ribosomal Peptide Synthetases (NRPSs)

The biosynthesis of cyclodipeptides containing D-amino acids, such as Cyclo(L-Leu-D-Pro), is primarily carried out by large, modular enzymes called Non-Ribosomal Peptide Synthetases (NRPSs).[1] Unlike ribosomal peptide synthesis, NRPSs are protein templates that do not require an mRNA template.[4] These enzymatic assembly lines are organized into modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain.[4]

A typical NRPS module is composed of several domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate by converting it to an aminoacyl adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheine arm.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acid on its own module's T domain and the growing peptide chain attached to the T domain of the previous module.

-

Epimerization (E) domain: This domain is crucial for the incorporation of D-amino acids. It catalyzes the conversion of an L-amino acid, tethered to the T domain, into its D-epimer.[3][5]

-

Thioesterase (TE) or Cyclization (Cy) domain: Located at the C-terminus of the final module, this domain is responsible for releasing the final peptide product, often through cyclization.[1]

The biosynthesis of Cyclo(L-Leu-D-Pro) would therefore be mediated by a di-modular NRPS. The first module would be responsible for the activation and incorporation of L-leucine. The second module would activate L-proline, which would then be epimerized to D-proline by an E domain before being condensed with L-leucine. Finally, the TE domain would catalyze the cyclization and release of the dipeptide.

Caption: Biosynthesis of Cyclo(L-Leu-D-Pro) by a di-modular NRPS.

Quantitative Data

While a specific NRPS responsible for Cyclo(L-Leu-D-Pro) synthesis has not been fully characterized with detailed kinetic data, studies on analogous NRPS epimerization domains provide valuable insights. The kinetic parameters for epimerization can be influenced by the upstream and downstream domains and the nature of the tethered amino acid.

| Enzyme/Domain | Substrate | K_m (µM) | k_cat (min⁻¹) | k_cat/K_m (µM⁻¹min⁻¹) | Reference |

| TycA (E domain) | L-Phe-S-PCP | N/A | ~0.6 | N/A | [Stachelhaus et al., 1998] |

| GrsA (E domain) | L-Phe-S-PCP | N/A | ~1.2 | N/A | [Stachelhaus et al., 1998] |

Note: The provided data is for the epimerization of Phenylalanine by well-characterized NRPSs and serves as an example. Specific kinetic data for a D-Proline incorporating NRPS module is currently limited in the literature.

Experimental Protocols

This section outlines key experimental protocols for the identification and characterization of the Cyclo(L-Leu-D-Pro) biosynthetic pathway.

Identification of the NRPS Gene Cluster

A common approach to identify the gene cluster responsible for the production of a specific secondary metabolite is through genome mining and targeted gene disruption.

Protocol: Gene Knockout in Pseudomonas aeruginosa using Two-Step Allelic Exchange [6][7]

-

Vector Construction:

-

Amplify ~500 bp upstream and downstream flanking regions of the target NRPS gene from the bacterial genomic DNA using PCR.

-

Clone these flanking regions into a suicide vector containing a selectable marker (e.g., antibiotic resistance) and a counter-selectable marker (e.g., sacB).

-

-

Conjugation:

-

Transform the constructed suicide vector into a donor E. coli strain (e.g., SM10).

-

Mate the donor E. coli with the recipient Pseudomonas aeruginosa strain.

-

Select for single-crossover integrants on agar (B569324) plates containing an antibiotic to which P. aeruginosa is resistant and the antibiotic for the suicide vector.

-

-

Counter-selection:

-

Culture the single-crossover mutants in a medium without antibiotics to allow for the second crossover event.

-

Plate the culture on a medium containing sucrose (B13894) (for sacB-based vectors). The sacB gene confers sucrose sensitivity, so only the cells that have lost the vector through a second crossover will survive.

-

-

Verification:

-

Screen the sucrose-resistant colonies by PCR using primers flanking the target gene to confirm the deletion.

-

Confirm the absence of Cyclo(L-Leu-D-Pro) production in the knockout mutant using LC-MS/MS analysis of culture extracts.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Non-ribosomal Peptide Synthases from Pseudomonas aeruginosa Play a Role in Cyclodipeptide Biosynthesis, Quorum-Sensing Regulation, and Root Development in a Plant Host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic Probes for the Epimerization Domain of Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Utility of epimerization domains for the redesign of nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of Cyclic Lipopeptide Biosynthesis in Pseudomonas fluorescens by the ClpP Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bacterial-Like Nonribosomal Peptide Synthetases Produce Cyclopeptides in the Zygomycetous Fungus Mortierella alpina - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclo(L-Leu-D-Pro): Discovery, History, and Biological Significance

Introduction

Cyclo(L-Leu-D-Pro) is a cyclic dipeptide, a member of the 2,5-diketopiperazine (DKP) class of natural products. These compounds are the smallest cyclic peptides and are found across a wide range of biological sources, including bacteria, fungi, marine organisms, and even mammals.[1] Diketopiperazines, including the stereoisomers of cyclo(Leu-Pro), have garnered significant interest from the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of Cyclo(L-Leu-D-Pro) and its stereoisomers, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Discovery and History

While the precise first isolation and characterization of Cyclo(L-Leu-D-Pro) is not definitively documented in readily available literature, the broader class of diketopiperazines has been known since the early 20th century.[2] The discovery of various Cyclo(Leu-Pro) stereoisomers is closely tied to the exploration of secondary metabolites from microorganisms.

Naturally occurring Cyclo(Leu-Pro) isomers have been isolated from a variety of microbial sources, including:

-

Bacteria:

-

Fungi:

-

Aspergillus aculeatus[10]

-

The identification of these compounds from such diverse sources suggests their widespread role in microbial chemical communication and defense mechanisms. The stereochemistry of the naturally produced isomers often varies depending on the producing organism, highlighting the stereospecificity of the biosynthetic enzymes involved.[4]

Physicochemical Properties and Characterization

The stereoisomers of Cyclo(Leu-Pro) share the same molecular formula (C11H18N2O2) and molecular weight (210.27 g/mol ) but differ in the spatial arrangement of their constituent L-leucine and D-proline or L-proline residues. This difference in stereochemistry leads to distinct physicochemical properties, including their interaction with polarized light (optical rotation) and their spectral characteristics in techniques like Nuclear Magnetic Resonance (NMR) and Electronic Circular Dichroism (ECD).

Spectroscopic Data for Cyclo(L-Leu-D-Pro):

-

¹H NMR (500 MHz, CDCl₃): δ 6.93 (s, 1H), 4.10 (dd, J = 9.7, 6.5 Hz, 1H), 3.99–3.91 (m, 1H), 3.64 (d, J = 2.3 Hz, 1H), 3.55 (dd, J = 12.3, 3.8 Hz, 1H), 2.41–2.29 (m, 1H), 2.13–2.03 (m, 1H), 1.99–1.83 (m, 3H), 1.78–1.68 (m, 1H), 1.01 (d, J = 6.4 Hz, 3H), 0.96 (d, J = 6.4 Hz, 3H).

Biological Activities and Quantitative Data

The stereochemistry of Cyclo(Leu-Pro) isomers plays a critical role in their biological activity. The following tables summarize the quantitative data on the differential effects of various stereoisomers across several biological assays.

Table 1: Antifungal Activity of Cyclo(Leu-Pro) Stereoisomers

| Compound | Target Organism | Assay | Endpoint | Result | Reference |

| Cyclo(L-Leu-L-Pro) | Colletotrichum orbiculare | Conidial Germination | % Inhibition at 100 µg/mL | 80.3% | [3][4] |

| Cyclo(D-Leu-D-Pro) | Colletotrichum orbiculare | Conidial Germination | % Inhibition at 100 µg/mL | 80.1% | [3][4] |

| Cyclo(D-Leu-L-Pro) | Colletotrichum orbiculare | Conidial Germination | % Inhibition at 100 µg/mL | No significant activity | [3][4] |

| Cyclo(L-Leu-L-Pro) | Colletotrichum orbiculare | Appressorium Formation | % Inhibition at 100 µg/mL | ~75% | [3][4] |

| Cyclo(D-Leu-D-Pro) | Colletotrichum orbiculare | Appressorium Formation | % Inhibition at 100 µg/mL | ~20% | [3][4] |

| Cyclo(D-Leu-L-Pro) | Colletotrichum orbiculare | Appressorium Formation | % Inhibition at 100 µg/mL | No significant activity | [3][4] |

Table 2: Aflatoxin Inhibition by Cyclo(Leu-Pro) Stereoisomers

| Compound | Target Organism | Assay | Endpoint | Result | Reference |

| Cyclo(L-Leu-L-Pro) | Aspergillus parasiticus | Aflatoxin Production | IC₅₀ | 0.20 mg/mL | [5][6][7] |

| Cyclo(D-Leu-D-Pro) | Aspergillus parasiticus | Aflatoxin Production | Similar activity to Cyclo(L-Leu-L-Pro) | Not quantified | [5][6][7] |

| Cyclo(L-Leu-D-Pro) | Aspergillus parasiticus | Aflatoxin Production | Weaker activity | Not quantified | [5][6][7] |

| Cyclo(D-Leu-L-Pro) | Aspergillus parasiticus | Aflatoxin Production | Weaker activity | Not quantified | [5][6][7] |

Table 3: Antibacterial Activity of Cyclo(Leu-Pro) and Related Diketopiperazines

| Compound | Target Organism | Assay | Endpoint | Result | Reference |

| Cyclo(L-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | Broth Microdilution | MIC | 31.25 µg/mL | [4] |

| Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | Broth Microdilution | MIC | 31.25 µg/mL | [4] |

| Cyclo(L-Leu-L-Phe) | Staphylococcus aureus | Broth Microdilution | MIC | 25 µg/mL | [4] |

| Cyclo(D-Leu-L-Phe) | Staphylococcus aureus | Broth Microdilution | MIC | 12.5 µg/mL | [4] |

Signaling Pathways and Mechanisms of Action

Cyclo(Leu-Pro) isomers exert their biological effects through various mechanisms, including the modulation of key signaling pathways.

Antifungal Mechanism

The antifungal activity of Cyclo(Leu-Pro) isomers is multifaceted and appears to involve:

-

Disruption of the fungal cell membrane. [4]

-

Inhibition of enzymes involved in cell wall synthesis. [4]

-

Induction of plant defense responses against fungal pathogens. [4]

-

Inhibition of crucial developmental stages such as conidial germination and appressorium formation.[3][4]

The following diagram illustrates a generalized workflow for assessing the antifungal activity of Cyclo(Leu-Pro) isomers.

Inhibition of Aflatoxin Production

Cyclo(L-Leu-L-Pro) has been shown to inhibit the production of aflatoxins, mycotoxins produced by species of Aspergillus. The proposed mechanism involves the transcriptional repression of genes in the aflatoxin biosynthetic cluster, including the regulatory gene aflR.[6][7]

The following diagram illustrates the experimental workflow for an aflatoxin inhibition assay.

Modulation of the CD151/EGFR Signaling Pathway

Recent studies have implicated Cyclo(L-Leu-L-Pro) in the modulation of the CD151/EGFR signaling pathway, which is crucial in cancer cell proliferation and migration. CD151 is a tetraspanin protein that forms complexes with integrins and other transmembrane proteins, including the Epidermal Growth Factor Receptor (EGFR). This interaction can enhance EGFR signaling. Cyclo(L-Leu-L-Pro) is thought to disrupt the interaction between CD151 and EGFR, leading to the downregulation of downstream signaling cascades that promote cancer progression.

The following diagram illustrates the proposed mechanism of action of Cyclo(L-Leu-L-Pro) on the CD151/EGFR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of Cyclo(L-Leu-D-Pro) and its isomers.

Synthesis of Cyclo(L-Leu-D-Pro)

This protocol is adapted from the general procedure for the synthesis of diketopiperazines.

Materials:

-

Boc-D-Proline

-

L-Leucine methyl ester hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Coupling: To a solution of Boc-D-Proline (1.0 eq) in DCM, add L-Leucine methyl ester hydrochloride (1.0 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir the reaction mixture at room temperature for 12-16 hours.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification of Linear Dipeptide: Purify the crude product by silica gel column chromatography to obtain the protected linear dipeptide.

-

Deprotection: Dissolve the purified dipeptide in a solution of TFA in DCM (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure.

-

Cyclization: Dissolve the deprotected dipeptide in a suitable solvent (e.g., methanol (B129727) or isopropanol) and adjust the pH to 8-9 with a base (e.g., DIPEA or triethylamine). Heat the reaction mixture to reflux for 12-24 hours.

-

Final Purification: Concentrate the reaction mixture and purify the crude Cyclo(L-Leu-D-Pro) by silica gel column chromatography or preparative HPLC.

-

Characterization: Confirm the identity and purity of the final product by NMR, mass spectrometry, and comparison to literature data.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.[11]

Materials:

-

96-well microtiter plates

-

Fungal culture (e.g., Candida albicans, Aspergillus fumigatus)

-

Appropriate broth medium (e.g., RPMI-1640)

-

Cyclo(Leu-Pro) isomers dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer (plate reader)

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture according to established protocols (e.g., CLSI guidelines).

-

Serial Dilutions: Prepare serial twofold dilutions of the Cyclo(Leu-Pro) isomers in the broth medium directly in the 96-well plate.

-

Inoculation: Add the fungal inoculum to each well to achieve a final specified concentration. Include positive (no compound) and negative (no inoculum) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth, either visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Aflatoxin Quantification by HPLC

This is a general workflow for the quantification of aflatoxins from fungal cultures.[12]

Materials:

-

Fungal culture filtrate

-

Chloroform or other suitable extraction solvent

-

Immunoaffinity columns (optional, for cleanup)

-

HPLC system with a fluorescence detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., water:methanol:acetonitrile mixture)

-

Aflatoxin standards

-

Trifluoroacetic acid (TFA) for derivatization (optional, enhances fluorescence of Aflatoxin B1 and G1)

Procedure:

-

Extraction: Extract the aflatoxins from the fungal culture filtrate with an organic solvent like chloroform.

-

Cleanup: Clean up the crude extract using solid-phase extraction or immunoaffinity chromatography to remove interfering substances.

-

Derivatization (Optional): Evaporate the cleaned extract to dryness and derivatize with TFA to enhance the fluorescence of Aflatoxin B1 and G1.

-

HPLC Analysis: Reconstitute the sample in the mobile phase and inject it into the HPLC system.

-

Quantification: Separate the aflatoxins on the C18 column and detect them using the fluorescence detector. Quantify the amount of each aflatoxin by comparing the peak areas to those of the aflatoxin standards.

Conclusion

Cyclo(L-Leu-D-Pro) and its stereoisomers represent a fascinating class of cyclic dipeptides with a broad spectrum of biological activities. Their natural occurrence in various microorganisms and their potent effects on fungal growth, mycotoxin production, and mammalian cell signaling pathways underscore their potential as lead compounds for the development of new therapeutic agents and agrochemicals. The stereochemistry of these molecules is a critical determinant of their biological function, a factor that must be carefully considered in any drug discovery and development program. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to further explore the therapeutic potential of these intriguing natural products. Further research is warranted to fully elucidate the molecular mechanisms underlying their diverse biological effects and to explore their structure-activity relationships in greater detail.

References

- 1. Identification for the First Time of Cyclo(d-Pro-l-Leu) Produced by Bacillus amyloliquefaciens Y1 as a Nematocide for Control of Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy | NSF Public Access Repository [par.nsf.gov]

- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclo(L-leucyl-L-prolyl) produced by Achromobacter xylosoxidans inhibits aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Procedure for Aflatoxin M1 and B1 in Liver by HPLC-Fluorescence Detection with Pre-column Derivatization [protocols.io]

- 12. A simple quantitative HPLC method for determination of aflatoxins in cereals and animal feedstuffs using gel permeation chromatography clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclo(L-Leu-D-Pro): A Technical Overview of its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-Leu-D-Pro), a member of the diketopiperazine (DKP) class of cyclic dipeptides, is a naturally occurring or synthetic molecule of significant interest in chemical and biological research. DKPs are the simplest form of cyclic peptides and are known for their diverse biological activities and structural scaffolds that are amenable to drug development.[1] The stereochemistry of the constituent amino acids, in this case, L-Leucine and D-Proline, is a critical determinant of the molecule's conformation and, consequently, its biological function.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of Cyclo(L-Leu-D-Pro), alongside detailed experimental protocols and an exploration of its biological significance.

Physical and Chemical Properties

The physicochemical properties of Cyclo(L-Leu-D-Pro) and its stereoisomers are fundamental to its handling, characterization, and application in research. While data for the specific Cyclo(L-Leu-D-Pro) isomer is available, comparative data with its other stereoisomers—Cyclo(L-Leu-L-Pro), Cyclo(D-Leu-D-Pro), and Cyclo(D-Leu-L-Pro)—is often presented in the literature due to their frequent co-occurrence or comparative testing.

General Properties

Quantitative data for Cyclo(L-Leu-D-Pro) and its related isomers are summarized below.

| Property | Cyclo(L-Leu-D-Pro) | Cyclo(D-Leu-L-Pro) | Cyclo(L-Leu-L-Pro) | Cyclo(D-Leu-D-Pro) |

| Molecular Formula | C₁₁H₁₈N₂O₂[2] | C₁₁H₁₈N₂O₂[2] | C₁₁H₁₈N₂O₂[3][4] | C₁₁H₁₈N₂O₂[5] |

| Molecular Weight | 210.27 g/mol [2] | 210.27 g/mol [2] | 210.27 g/mol [3][4] | 210.27 g/mol [6] |

| Appearance | Solid[4] | - | White to off-white solid[4] | - |

| Melting Point (°C) | - | 154-157[7] | 163-165[4] | - |

| Solubility | - | Soluble in water, alcohol, and ketone solvents.[8] | Soluble in Methanol (50 mg/ml), DMSO (≥100 mg/mL), Ethanol, DMF.[3][8] | - |

| CAS Number | 5466-93-3 (from synthesis context) | 36238-67-2[2][7] | 2873-36-1[3][4] | 274680-11-4[6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of Cyclo(L-Leu-D-Pro).

| Data Type | Cyclo(L-Leu-D-Pro) | Notes |

| ¹H NMR (500 MHz, CDCl₃) | δ 6.93 (s, 1H), 4.10 (dd, J = 9.7, 6.5 Hz, 1H), 3.99–3.91 (m, 1H), 3.64 (d, J = 2.3 Hz, 1H), 3.55 (dd, J = 9.1, 2.4 Hz, 1H), 2.44–2.36 (m, 1H), 2.09–1.97 (m, 2H), 1.95–1.86 (m, 1H), 1.82–1.74 (m, 1H), 1.72–1.57 (m, 2H), 0.97 (dd, J = 17.6, 6.6 Hz, 6H).[1] | Chemical shifts (δ) in ppm. |

| ¹³C NMR (126 MHz, CDCl₃) | δ 169.76, 166.45, 58.03, 56.25, 45.66, 42.50, 28.93, 24.43, 23.04, 22.20, 21.31.[1] | Chemical shifts (δ) in ppm. |

| HRMS (ESI, m/z) | [M+H]⁺ calculated for C₁₁H₁₈N₂O₂: 211.1441; observed: 211.1439.[1] | High-Resolution Mass Spectrometry data confirms the elemental composition. |

| UV (Methanol) | λmax = 220 nm (ε = 1800)[1] | Molar absorptivity (ε) value. |

Experimental Protocols

Detailed methodologies are essential for the replication of synthesis, purification, and biological evaluation of Cyclo(L-Leu-D-Pro).

Synthesis of Cyclo(Leu-Pro) Stereoisomers

A general method for synthesizing diketopiperazine stereoisomers has been described by Tullberg et al. and is commonly cited.[1] The process involves the coupling of protected amino acids followed by deprotection and cyclization.

Workflow for DKP Synthesis

Purification and Analysis

Purification of the crude product is typically achieved through chromatographic techniques, followed by analytical verification.

-

Silica (B1680970) Gel Column Chromatography : The crude product is first passed through a silica gel column.[9] A common eluent system is 95% dichloromethane:5% methanol.[1]

-

High-Performance Liquid Chromatography (HPLC) : Further purification is performed using semi-preparative HPLC.[1]

-

Mobile Phase : A linear gradient of acetonitrile (B52724) in water with 0.05% trifluoroacetic acid (TFA) is often used.[1]

-

Detection : Wavelengths of 210 nm and 254 nm are typically monitored.[1] Fractions containing Cyclo(Leu-Pro) often elute between 6.4 and 6.7 minutes under specific gradient conditions.[1]

-

Structural Elucidation : The purified compound's identity and stereochemistry are confirmed using:

-

Mass Spectrometry (MS) : To confirm the molecular weight.[1]

-

Nuclear Magnetic Resonance (NMR) : To determine the chemical structure and stereochemistry.[1][9]

-

Electronic Circular Dichroism (ECD) : To unambiguously assign the absolute stereochemistry by comparing the experimental spectrum to reference spectra of synthetic standards.[1]

-

Workflow for Purification and Analysis

Antifungal Activity Assay

The antifungal activity of Cyclo(Leu-Pro) isomers against plant pathogens like Colletotrichum orbiculare can be assessed as follows:

-

Fungal Culture : C. orbiculare is cultured on potato dextrose agar (B569324) (PDA).[12]

-

Conidial Suspension : Conidia (spores) are harvested and suspended in sterile distilled water to a concentration of 2 × 10⁵ spores/mL.[13][14]

-

Germination Assay :

-

The conidial suspension is mixed 1:1 with various concentrations of the Cyclo(Leu-Pro) isomer dissolved in sterile water.[13][14]

-

A 50 μL aliquot of the mixture is placed on a glass slide and incubated in a humid chamber at 25°C for 24 hours.[13][14]

-

The percentage of germinated conidia is determined by microscopic observation.[12]

-

Biological Activity and Signaling Pathways

The biological effects of cyclic dipeptides are highly dependent on their stereochemistry. Studies comparing the isomers of Cyclo(Leu-Pro) have revealed significant differences in their activities.

Antifungal and Antimicrobial Activity

-

Against C. orbiculare : In one study, Cyclo(L-Leu-L-Pro) and Cyclo(D-Leu-D-Pro) significantly inhibited conidia germination and reduced disease lesion size on cucumber leaves.[13][14] In contrast, the Cyclo(D-Leu-L-Pro) isomer did not exhibit significant antifungal activity.[13][14]

-

Against Aspergillus : Cyclo(L-Pro-D-Leu) has been shown to strongly inhibit the mycelial growth of Aspergillus flavus and Aspergillus niger, thereby affecting aflatoxin production.[9] The minimum inhibitory concentration (MIC) against A. flavus was recorded as 8 μg/mL.[9]

-

Antibacterial Activity : The Cyclo(L-Leu-L-Pro) isomer has shown activity against several vancomycin-resistant enterococci (VRE) strains with MIC values of 12.5 µg/ml.[3][4]

Effects on Cancer Cells and Other Activities

-

Anticancer : Cyclo(L-Leu-L-Pro) has been reported to inhibit the growth of K562, HL-60, and U937 leukemia cells in a concentration-dependent manner.[3][4]

-

Nematicidal Activity : Cyclo(L-Pro-L-Leu) has demonstrated significant activity against the root-knot nematode Meloidogyne incognita, causing up to 84.3% mortality in juvenile worms at a concentration of 67.5 mg/L.[15]

-

Oxidative Stress Protection : The related marine cyclic dipeptide Cyclo(L-Leu-L-Pro) has been shown to protect normal breast epithelial cells from oxidative damage induced by tert-butyl hydroperoxide (tBHP).[16]

Signaling Pathway Modulation

While the precise signaling pathways modulated by Cyclo(L-Leu-D-Pro) are not fully elucidated, evidence suggests the involvement of key cellular signaling cascades. Extracts from Pseudomonas sesami BC42, which produce Cyclo(Leu-Pro) isomers, have been reported to affect the mitogen-activated protein kinase (MAPK) signaling pathway in fungi.[13] The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including growth, differentiation, and stress responses.[17] Other cyclic dipeptides, such as Cyclo(His-Pro), have been shown to exert anti-inflammatory effects by modulating NF-κB and Nrf2 signaling pathways.[18]

Potential MAPK Signaling Involvement

Conclusion

Cyclo(L-Leu-D-Pro) is a structurally defined cyclic dipeptide with distinct physicochemical characteristics. The available data, particularly when compared with its stereoisomers, underscores the profound impact of stereochemistry on physical properties and biological function. The demonstrated antifungal, antibacterial, and cytotoxic activities of Cyclo(Leu-Pro) isomers highlight their potential as lead compounds in drug discovery and as tools for chemical biology research. The detailed protocols for synthesis, purification, and analysis provided herein serve as a valuable resource for researchers. Future investigations should focus on elucidating the specific molecular targets and detailed mechanisms of action, including the signaling pathways, to fully realize the therapeutic potential of this and related diketopiperazines.

References

- 1. mdpi.com [mdpi.com]

- 2. (3R,8aS)-Hexahydro-3-(2-methylpropyl)pyrrolo(1,2-a)pyrazine-1,4-dione | C11H18N2O2 | CID 927565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. CYCLO(-LEU-PRO) | 2873-36-1 [chemicalbook.com]

- 5. Cyclo(d-leucyl-d-prolyl) | C11H18N2O2 | CID 129851101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclo(-D-Leu-D-Pro) | 274680-11-4 | FC108013 | Biosynth [biosynth.com]

- 7. echemi.com [echemi.com]

- 8. bioaustralis.com [bioaustralis.com]

- 9. Purification of an antifungal compound, cyclo(l-Pro-d-Leu) for cereals produced by Bacillus cereus subsp. thuringiensis associated with entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]

- 11. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]

- 14. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. archbreastcancer.com [archbreastcancer.com]

- 17. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Stereochemistry of Cyclo(L-Leu-D-Pro)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-Leu-D-Pro), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class, has garnered significant interest within the scientific community due to its diverse biological activities, which are intrinsically linked to its unique stereochemical configuration. This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and characterization of Cyclo(L-Leu-D-Pro). It is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development. This document details experimental protocols for its synthesis and purification and presents quantitative data in a structured format. Furthermore, it visualizes key experimental workflows and conceptual biological pathways to facilitate a deeper understanding of this intriguing molecule.

Core Structure and Physicochemical Properties

Cyclo(L-Leu-D-Pro), with the systematic name (3S,8aR)-3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, is a heterocyclic compound formed from the condensation of L-leucine and D-proline.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [1][2] |

| Molecular Weight | 210.27 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 2873-36-1 (for Cyclo(L-Leu-L-Pro)) | [1] |

Stereochemistry: The Determinant of Biological Function

The biological activity of cyclo(Leu-Pro) isomers is highly dependent on their stereochemistry. The two chiral centers, one in the leucine (B10760876) residue and one in the proline residue, give rise to four possible stereoisomers:

-

Cyclo(L-Leu-D-Pro)

-

Cyclo(D-Leu-L-Pro)

-

Cyclo(L-Leu-L-Pro)

-

Cyclo(D-Leu-D-Pro)

Each of these isomers exhibits distinct biological and spectroscopic properties. For instance, while some isomers show potent antifungal or antibacterial activity, others may be significantly less active or inactive.[3] The cis or trans configuration of the peptide bond and the overall conformation of the diketopiperazine ring are influenced by the stereochemistry of the constituent amino acids.

Spectroscopic and Analytical Data

The characterization of Cyclo(L-Leu-D-Pro) and its isomers relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of these cyclic dipeptides. The chemical shifts are sensitive to the stereochemistry of the molecule.

Table 1: Representative ¹H NMR Spectroscopic Data for Cyclo(Leu-Pro) Isomers

| Protons | Cyclo(L-Leu-L-Pro) (δ ppm) | Cyclo(L-Leu-D-Pro) (δ ppm) |

| NH | 5.86 (br.s) | 6.93 (s) |

| Leu α-H | 4.01 (dd) | 3.99-3.91 (m) |

| Pro α-H | 4.11 (t) | 4.10 (dd) |

| Leu β-CH₂ | 1.52 (ddd), 1.98-2.09 (m) | 1.74 (m) |

| Leu γ-CH | 1.74 (m) | - |

| Leu δ-CH₃ | 0.96 (d), 1.00 (d) | - |

| Pro β-CH₂ | 1.90 (m), 1.98-2.09 (m) | - |

| Pro γ-CH₂ | 2.13 (m), 2.35 (dddd) | - |

| Pro δ-CH₂ | 3.56 (m) | 3.55 (dd), 3.64 (d) |

Note: The presented data for Cyclo(L-Leu-L-Pro) is from a study on a related inhibitory substance, and the data for Cyclo(L-Leu-D-Pro) is from a separate study.[4][5] Direct side-by-side comparative data in a single report is limited.

Table 2: Representative ¹³C NMR Spectroscopic Data for Cyclo(L-Leu-L-Pro)

| Carbons | Chemical Shift (δ ppm) |

| Leu C=O | 166.1 |

| Pro C=O | 170.1 |

| Leu α-C | 53.4 |

| Pro α-C | 59.0 |

| Leu β-C | 38.6 |

| Leu γ-C | 24.7 |

| Leu δ-C | 21.2, 23.3 |

| Pro β-C | 22.7 |

| Pro γ-C | 28.1 |

| Pro δ-C | 45.4 |

Reference for Table 2:[4]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of Cyclo(L-Leu-D-Pro). Electron impact ionization (EI) and fast atom bombardment (FAB) mass spectrometry have been used to confirm a molecular mass of 210 Da.[4]

Electronic Circular Dichroism (ECD)

ECD is a powerful technique for the unambiguous stereochemical assignment of cyclo(Leu-Pro) isomers. Each of the four stereoisomers exhibits a distinct ECD spectrum, which can be used as a reference for determining the absolute configuration of unknown samples.[5]

Experimental Protocols

Synthesis of Cyclo(L-Leu-D-Pro)

A common method for the synthesis of Cyclo(L-Leu-D-Pro) involves the coupling of protected amino acids followed by deprotection and cyclization.

Materials:

-

Boc-D-proline

-

Methyl-L-leucine

-

Coupling agents (e.g., EDC, DCC)

-

Deprotection agents (e.g., TFA)

-

Solvents (e.g., Dichloromethane, Methanol)

Procedure:

-

Coupling: Boc-D-proline is coupled with methyl-L-leucine in the presence of a coupling agent to form the dipeptide.

-

Deprotection: The Boc protecting group is removed from the dipeptide using an acid such as trifluoroacetic acid (TFA).

-

Cyclization: The deprotected dipeptide is subjected to cyclization, often by heating in a suitable solvent, to yield Cyclo(L-Leu-D-Pro).[4][5]

Purification

The crude synthetic product is typically purified using a combination of chromatographic techniques.

-

Silica (B1680970) Gel Column Chromatography: The crude product is first passed through a silica gel column, eluting with a solvent system such as 95% dichloromethane:5% methanol.[5]

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using semi-preparative HPLC. A common method involves a linear gradient of 5–95% acetonitrile (B52724) in water with 0.05% TFA over 10 minutes, with detection at 210 nm.[5]

Characterization

The purified compound is characterized using the spectroscopic methods detailed in section 3 (NMR, MS, and ECD) to confirm its structure and stereochemistry.

Biological Activity and Mechanism of Action

Cyclo(L-Leu-D-Pro) and its isomers exhibit a range of biological activities, including antifungal and quorum sensing inhibitory effects. The stereochemistry of the molecule is a critical determinant of its biological function. For example, in studies on the inhibition of norsolorinic acid (a precursor to aflatoxin), Cyclo(L-Leu-L-Pro) and Cyclo(D-Leu-D-Pro) showed significantly higher activity than Cyclo(L-Leu-D-Pro) and Cyclo(D-Leu-L-Pro).[3]

The proposed mechanisms of action for cyclic dipeptides include the disruption of fungal cell membranes, inhibition of enzymes involved in cell wall synthesis, and the modulation of gene expression.[6][7] Specifically, some cyclo(Leu-Pro) isomers have been shown to repress the transcription of aflatoxin-related genes such as aflR, hexB, pksL1, and dmtA.[3] Furthermore, cyclic dipeptides are known to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor expression.[6]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis, purification, and characterization of Cyclo(L-Leu-D-Pro).

Conceptual Biological Pathway

Caption: Conceptual diagram of the biological actions of Cyclo(Leu-Pro) isomers.

Conclusion

Cyclo(L-Leu-D-Pro) and its stereoisomers represent a fascinating class of cyclic dipeptides with significant, stereochemistry-dependent biological activities. This guide has provided a consolidated overview of the key technical aspects of Cyclo(L-Leu-D-Pro), from its fundamental structure and properties to its synthesis, characterization, and biological implications. The provided experimental protocols and data summaries are intended to equip researchers with the necessary information to further explore the potential of this and related compounds in drug discovery and development. The visualizations offer a streamlined understanding of both the practical workflow and the conceptual biological impact of these molecules. Further research into the precise molecular targets and signaling pathways of each stereoisomer will undoubtedly unveil new therapeutic opportunities.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]

- 7. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

Cyclo(L-Leu-D--Pro): A Micromolecular Modulator of Microbial Physiology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-Leu-D-Pro) is a cyclic dipeptide, a member of the 2,5-diketopiperazine (DKP) class of molecules, which are prevalent secondary metabolites produced by a wide array of microorganisms, including bacteria, fungi, and actinomycetes. These simple cyclic compounds have garnered significant attention in the scientific community due to their diverse and potent biological activities. In the microbial realm, Cyclo(L-Leu-D-Pro) and its stereoisomers play crucial roles as signaling molecules, influencing a variety of physiological processes that are fundamental to microbial survival, communication, and pathogenicity.

This technical guide provides a comprehensive overview of the known physiological roles of Cyclo(L-Leu-D-Pro) in microorganisms. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development by detailing the compound's impact on microbial behavior, presenting quantitative data on its efficacy, outlining experimental methodologies for its study, and visualizing the complex signaling pathways it modulates.

Core Physiological Roles of Cyclo(L-Leu-D-Pro) in Microorganisms

Cyclo(L-Leu-D-Pro) and its isomers have been demonstrated to exert significant influence over several key microbial processes, primarily through their ability to interfere with cell-to-cell communication and biofilm formation.

Quorum Sensing Modulation

Quorum sensing (QS) is a sophisticated system of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density. This process is mediated by small signaling molecules called autoinducers. Cyclic dipeptides, including Cyclo(L-Leu-D-Pro), have been shown to act as both agonists and antagonists of QS systems, particularly the LuxR-type receptor systems common in Gram-negative bacteria.[1] By binding to these receptors, they can either mimic or block the action of the native acyl-homoserine lactone (AHL) autoinducers, thereby influencing the expression of a wide range of genes controlling virulence, biofilm formation, and secondary metabolite production.[1]

Biofilm Formation Inhibition

Bacterial biofilms are structured communities of cells encased in a self-produced matrix of extracellular polymeric substances (EPS). Biofilms provide a protected mode of growth that allows microorganisms to survive in hostile environments and exhibit increased resistance to antimicrobial agents. Cyclo(L-Leu-D-Pro) has been shown to be a potent inhibitor of biofilm formation in a variety of pathogenic bacteria.[2][3] This inhibition is often achieved at sub-inhibitory concentrations, suggesting a mechanism that targets the regulatory pathways governing biofilm development rather than direct bactericidal activity. The anti-biofilm effect is dose-dependent and can result in a significant reduction in biofilm biomass.[2][3]

Antimicrobial and Antifungal Activity

Beyond its role in signaling and biofilm disruption, Cyclo(L-Leu-D-Pro) and its isomers exhibit direct antimicrobial and antifungal properties against a range of microorganisms.[3][4] This activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of Cyclo(L-Leu-D-Pro) and its related isomers against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(L-Leu-D-Pro) and its Isomers against Various Microorganisms

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Cyclo(L-Leu-L-Pro) | Listeria monocytogenes ATCC 19111 | 512 | [2][3] |

| Cyclo(L-Leu-L-Pro) | Escherichia fergusonii | 230 | [3] |

| Cyclo(L-Leu-L-Pro) | Salmonella enterica | 11 | [3] |

| Cyclo(L-Leu-L-Pro) | Enterococcus faecalis | 12 | [3] |

| Cyclo(L-Leu-L-Pro) | Bacillus cereus | 16 | [3] |

| Cyclo(L-Leu-L-Pro) | Staphylococcus aureus | 30 | [3] |

| Cyclo(L-Pro-D-Leu) | Aspergillus flavus MTCC 277 | 8 | [5] |

| Cyclo(L-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 | [4] |

| Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 | [4] |

| Cyclo(L-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 | [4] |

| Cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 | [4] |

| Cyclo(L-Lue-L-Phe) | Staphylococcus aureus | 25 | [6] |

| Cyclo(L-Lue-D-Phe) | Staphylococcus aureus | 25 | [6] |

| Cyclo(D-Phe-L-Phe) | Staphylococcus aureus | 25 | [6] |

| Cyclo(D-Lue-L-Phe) | Staphylococcus aureus | 12.5 | [6] |

Table 2: Dose-Dependent Inhibition of Biofilm Formation by Cyclo(L-Leu-L-Pro) against Listeria monocytogenes

| Concentration (µg/mL) | Biofilm Inhibition (%) | Reference |

| 64 | Not specified, but demonstrated profound non-bactericidal dose-dependent antibiofilm efficacy | [2][3] |

| 128 | Not specified, but demonstrated profound non-bactericidal dose-dependent antibiofilm efficacy | [2][3] |

| 256 | Not specified, but demonstrated profound non-bactericidal dose-dependent antibiofilm efficacy | [2][3] |

Table 3: Inhibition of Aflatoxin Production by Cyclo(L-Leu-L-Pro) and its Isomers against Aspergillus parasiticus SYS-4

| Compound | IC50 (mg/mL) | Reference |

| Cyclo(L-Leu-L-Pro) | 0.20 | [4] |

| Cyclo(D-Leu-D-Pro) | Similar to Cyclo(L-Leu-L-Pro) | [4] |

Table 4: Effect of Cyclo(L-Leu-L-Pro) Isomers on Colletotrichum orbiculare Spore Germination and Lesion Area

| Compound (100 µg/mL) | Conidial Germination Inhibition (%) | Lesion Area Reduction (relative to control) | Reference |

| Cyclo(L-Leu-L-Pro) | 19.7 | Significant reduction | [6] |

| Cyclo(D-Leu-D-Pro) | 19.9 | Significant reduction | [6] |

| Cyclo(D-Leu-L-Pro) | Significant inhibition only at 100 µg/mL | No significant reduction | [6] |

Signaling Pathways and Molecular Mechanisms

The physiological effects of Cyclo(L-Leu-D-Pro) are mediated through its interaction with specific molecular targets and its ability to modulate complex signaling cascades.

LuxR-type Quorum Sensing Pathway

Cyclic dipeptides can interfere with LuxR-type quorum sensing systems. In Gram-negative bacteria, LuxR-type proteins are transcriptional regulators that bind to AHL autoinducers. This binding event typically leads to protein dimerization and subsequent binding to specific DNA sequences (lux boxes), thereby activating the transcription of target genes. Cyclo(L-Leu-D-Pro) can act as a competitive inhibitor, binding to the AHL binding site on the LuxR protein and preventing the binding of the native autoinducer. This antagonism disrupts the quorum sensing circuit and downregulates the expression of QS-controlled genes.

ToxR-LeuO-HU-RpoS Signaling Pathway in Vibrio spp.

In Vibrio vulnificus, a related cyclic dipeptide, cyclo(L-Phe-L-Pro), has been shown to modulate a complex signaling pathway involving the virulence regulator ToxR.[6][7] This pathway ultimately leads to an enhanced stress response. It is plausible that Cyclo(L-Leu-D-Pro) could influence a similar pathway in related bacteria. In this cascade, the cyclic dipeptide is sensed by the transmembrane protein ToxR. This leads to the activation of the transcriptional regulator LeuO, which in turn upregulates the expression of the histone-like proteins HUα and HUβ. These proteins then post-transcriptionally enhance the levels of the alternative sigma factor RpoS, a master regulator of the general stress response. RpoS then activates the expression of stress-response genes, such as katG, which encodes for hydroperoxidase I.[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the physiological roles of Cyclo(L-Leu-D-Pro) in microorganisms.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of Cyclo(L-Leu-D-Pro) that inhibits the visible growth of a target microorganism.

Methodology: A broth microdilution method is commonly employed.

-

Preparation of Inoculum:

-

Streak the target microorganism on an appropriate agar (B569324) plate and incubate overnight at the optimal temperature.

-

Inoculate a single colony into a suitable broth medium and incubate until it reaches the logarithmic growth phase.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Cyclo(L-Leu-D-Pro) Dilutions:

-

Prepare a stock solution of Cyclo(L-Leu-D-Pro) in a suitable solvent (e.g., DMSO or sterile distilled water).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Include a positive control (inoculum without the compound) and a negative control (medium without inoculum).

-

Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of Cyclo(L-Leu-D-Pro) at which no visible growth (turbidity) is observed.

-

Biofilm Inhibition Assay (Crystal Violet Method)

Objective: To quantify the inhibitory effect of Cyclo(L-Leu-D-Pro) on biofilm formation.

Methodology:

-

Preparation of Bacterial Culture and Compound Dilutions:

-

Grow the target bacteria overnight in a suitable broth medium.

-

Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.1).

-

In a 96-well flat-bottom microtiter plate, add the diluted bacterial culture to each well along with various sub-inhibitory concentrations of Cyclo(L-Leu-D-Pro). Include a positive control (bacteria without the compound) and a negative control (medium only).

-

-

Biofilm Formation:

-

Incubate the plate under static conditions at the optimal temperature for 24-48 hours to allow for biofilm formation.

-

-

Washing:

-

Carefully discard the planktonic cells (supernatant) from each well.

-

Gently wash the wells twice with sterile phosphate-buffered saline (PBS) or sterile water to remove non-adherent cells.

-

-

Staining:

-

Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

-

Washing:

-

Remove the crystal violet solution and wash the wells thoroughly with sterile water to remove excess stain.

-

-

Solubilization and Quantification:

-

Air dry the plate.

-

Add 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well to solubilize the bound crystal violet.

-

Incubate for 10-15 minutes at room temperature.

-

Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Calculation of Inhibition:

-

The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100

-

Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)

Objective: To quantify the effect of Cyclo(L-Leu-D-Pro) on the expression of specific target genes (e.g., those involved in virulence or quorum sensing).

Methodology:

-

Bacterial Culture and Treatment:

-

Grow the target bacteria to the mid-logarithmic phase.

-

Expose the bacterial cultures to different concentrations of Cyclo(L-Leu-D-Pro) for a defined period. Include an untreated control.

-

-

RNA Extraction:

-

Harvest the bacterial cells by centrifugation.

-

Extract total RNA using a commercial RNA extraction kit or a standard protocol (e.g., Trizol-based extraction).

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

RNA Quality and Quantity Assessment:

-

Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop).

-

Assess the integrity of the RNA by agarose (B213101) gel electrophoresis.

-

-

cDNA Synthesis (Reverse Transcription):

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Perform qRT-PCR using the synthesized cDNA as a template, gene-specific primers for the target gene(s) and a reference (housekeeping) gene, and a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry.

-

The reaction is performed in a real-time PCR cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes in both treated and control samples.

-

Calculate the relative fold change in gene expression using the 2-ΔΔCt method.

-

Conclusion

Cyclo(L-Leu-D-Pro) is a versatile microbial secondary metabolite with significant physiological roles that are of great interest to the fields of microbiology, drug discovery, and biotechnology. Its ability to modulate quorum sensing, inhibit biofilm formation, and exert direct antimicrobial effects makes it a promising candidate for the development of novel anti-infective agents. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers and scientists to further explore the therapeutic potential of this fascinating cyclic dipeptide. As our understanding of the intricate molecular interactions of Cyclo(L-Leu-D-Pro) with its microbial targets continues to grow, so too will the opportunities for its application in addressing the challenges of infectious diseases and microbial control.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]

- 5. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase through a ToxR-LeuO-HU-RpoS Signaling Pathway To Confer Resistance against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclo(L-Leu-D-Pro): A Technical Guide to its Role as a Quorum Sensing Molecule

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-Leu-D-Pro), a member of the diketopiperazine (DKP) class of cyclic dipeptides, is emerging as a significant quorum sensing (QS) molecule in the intricate world of microbial communication. Produced by a diverse range of bacteria and fungi, this small molecule plays a crucial role in regulating gene expression, influencing virulence, biofilm formation, and the production of secondary metabolites. This technical guide provides a comprehensive overview of Cyclo(L-Leu-D-Pro) and its stereoisomers as quorum sensing signals. It delves into the current understanding of their mechanism of action, presents quantitative data on their biological activities, and offers detailed experimental protocols for their study. This document is intended to be a valuable resource for researchers and professionals in microbiology, drug discovery, and biotechnology who are investigating microbial signaling and developing novel anti-infective strategies.

Introduction to Cyclo(L-Leu-D-Pro) in Quorum Sensing

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression. This process is mediated by small signaling molecules called autoinducers. Cyclic dipeptides, including Cyclo(L-Leu-D-Pro) and its isomers, represent a class of signaling molecules that are increasingly recognized for their role in intra- and inter-species communication.

Cyclo(L-Leu-D-Pro) and its stereoisomers, particularly Cyclo(L-Leu-L-Pro), have been isolated from various microbial sources, including Achromobacter xylosoxidans, Pseudomonas sesami, and Lactobacillus species. Their biological activities are diverse, ranging from the inhibition of aflatoxin production in fungi to the modulation of virulence and biofilm formation in pathogenic bacteria. The chirality of the constituent amino acids, Leucine and Proline, plays a critical role in the biological specificity and potency of these molecules.

Putative Signaling Pathway and Mechanism of Action

While the precise receptor and signaling cascade for Cyclo(L-Leu-D-Pro) is an active area of research, studies on the closely related molecule, Cyclo(L-Phe-L-Pro), in Vibrio species provide a valuable model for a putative mechanism. In Vibrio vulnificus, Cyclo(L-Phe-L-Pro) acts as a signaling molecule that controls the expression of virulence factors through the ToxR-LeuO-HU-RpoS signaling pathway.[1][2] It is hypothesized that Cyclo(L-Leu-D-Pro) may interact with a membrane-bound receptor, such as a ToxR homolog, initiating a downstream signaling cascade that ultimately modulates the expression of target genes.